molecular formula C7H13NO2 B15199886 rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid

rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid

Cat. No.: B15199886
M. Wt: 143.18 g/mol
InChI Key: OSHLFUFMLXAGMN-PHDIDXHHSA-N
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Description

rel-(2R,4R)-2-Methylpiperidine-4-carboxylic acid is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with a methyl group at the 2-position and a carboxylic acid moiety at the 4-position. For example, its structural analog, Sacubitril, incorporates a related (2R,4R)-configured piperidine-carboxylic acid framework and is used in heart failure therapeutics .

Key features:

  • Molecular formula: C₇H₁₃NO₂
  • Functional groups: Piperidine ring, carboxylic acid (-COOH), methyl (-CH₃).
  • Stereochemistry: Relative configuration (2R,4R), leading to distinct physicochemical and biological properties compared to stereoisomers.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2R,4R)-2-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-4-6(7(9)10)2-3-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

OSHLFUFMLXAGMN-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)C(=O)O

Canonical SMILES

CC1CC(CCN1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the hydrogenation of a suitable precursor, such as a 2-methylpiperidine derivative, in the presence of a chiral catalyst. The reaction conditions often involve controlled temperatures and pressures to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. These methods are designed to maximize efficiency and minimize waste, ensuring the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups, such as alcohols or amines.

    Substitution: Substitution reactions can introduce different substituents onto the piperidine ring, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: This compound is studied for its interactions with biological molecules and its potential as a ligand in biochemical assays.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperidine Family

4-Piperidinecarboxylic Acid (Isonipecotic Acid)
  • Molecular formula: C₆H₁₁NO₂
  • Key differences : Lacks the methyl group at the 2-position.
  • Applications : Widely used as a ligand in coordination chemistry and a precursor in organic synthesis .
rel-(3R,4S)-Methyl 4-Methylpiperidine-3-carboxylate Hydrochloride
  • Molecular formula: C₈H₁₆ClNO₂
  • Key differences : Contains a methyl ester (-COOCH₃) instead of a carboxylic acid and a hydrochloride salt. The stereochemistry (3R,4S) alters hydrogen-bonding capacity and solubility .
rel-Benzyl (3S,4S)-4-Hydroxy-3-methylpiperidine-1-carboxylate
  • Molecular formula: C₁₄H₁₉NO₃
  • Key differences : Features a benzyl-protected amine and a hydroxyl group at the 4-position. The ester group (-COOCH₂C₆H₅) modifies lipophilicity and metabolic stability .

Bicyclic and Non-Piperidine Analogs

(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
  • Molecular formula : C₈H₁₀O₂
  • Key differences: A bicyclic structure (norbornene system) with a rigid framework, influencing steric hindrance and reactivity .
rel-(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid
  • Molecular formula : C₅H₆O₄
  • Key differences : Cyclopropane ring introduces angle strain, enhancing reactivity. Marketed for applications in polymer chemistry and chiral resolution .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
rel-(2R,4R)-2-Methylpiperidine-4-carboxylic acid C₇H₁₃NO₂ 143.18 g/mol Piperidine, -COOH, -CH₃ Chiral, relative (2R,4R) configuration
4-Piperidinecarboxylic Acid C₆H₁₁NO₂ 129.16 g/mol Piperidine, -COOH Non-methylated, versatile precursor
rel-(3R,4S)-Methyl 4-methylpiperidine-3-carboxylate HCl C₈H₁₆ClNO₂ 193.67 g/mol Piperidine, -COOCH₃, -CH₃ Esterified, hydrochloride salt
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₈H₁₀O₂ 138.16 g/mol Bicyclic, -COOH Rigid norbornene framework

Biological Activity

rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry, which may influence its interaction with biological systems. This article explores the biological activity of this compound, synthesizing data from various research studies and patents.

The molecular formula of this compound is C7H13NO2C_7H_{13}NO_2, and it has a molar mass of approximately 143.18 g/mol. The compound features a piperidine ring with a carboxylic acid functional group, which is crucial for its biological activity.

1. Pharmacological Applications

Research indicates that piperidine derivatives, including this compound, exhibit various pharmacological properties:

  • Antiinflammatory Effects : Studies have shown that compounds with similar structures can inhibit neutrophil migration and reduce inflammation in animal models. For instance, a related piperidine derivative demonstrated potent activity against intercellular adhesion molecule-1 (ICAM-1) upregulation, which is critical in inflammatory responses .
  • Neurological Implications : Piperidine derivatives are often explored for their potential in treating neurological disorders. Specifically, some studies suggest that these compounds may interact with muscarinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to modulate receptor activity and enzyme inhibition:

  • Receptor Binding : The compound may act as a ligand to various receptors, influencing cellular signaling pathways. For example, interactions with M3 muscarinic receptors have been linked to cell proliferation and resistance to apoptosis in cancer cells .
  • Enzyme Inhibition : Similar compounds have shown the capability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling in the brain .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including hydrogenation and esterification processes. The synthetic routes often utilize 4-methyl-2-picolinic acid as a starting material .

StepDescription
1Hydrogenation of 4-methyl-2-picolinic acid to obtain the corresponding amine.
2Esterification with carboxylic acids to form the desired piperidine derivative.
3Purification through crystallization or chromatography.

Case Studies

Several case studies highlight the biological impact of related piperidine derivatives:

  • Study on Inflammation : A case study evaluated the effects of a piperidine derivative on paw inflammation in mice induced by interleukin-1 (IL-1). The results indicated significant reductions in leukocyte accumulation, suggesting potential therapeutic applications for inflammatory diseases .
  • Neuropharmacological Research : Another study focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could improve cognitive function by enhancing cholinergic transmission through AChE inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rel-(2R,4R)-2-methylpiperidine-4-carboxylic acid, and how do stereochemical considerations influence yield?

  • Methodology : Synthesis typically involves multi-step sequences starting from piperidine derivatives. Key steps include:

  • Stereoselective alkylation : Introduction of the methyl group at the 2-position using chiral auxiliaries or catalysts to enforce (2R,4R) configuration.
  • Carboxylic acid formation : Hydrolysis of ester intermediates under controlled pH to avoid racemization .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive amines during synthesis .
    • Data Note : Yield optimization requires monitoring stereochemical integrity via chiral HPLC or polarimetry .

Q. How can researchers confirm the stereochemical purity of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Definitive confirmation of absolute configuration using single-crystal structures .
  • NMR spectroscopy : Analysis of coupling constants (e.g., JJ-values in 1H^1H-NMR) to distinguish diastereomers .
  • Chiral chromatography : Comparison with enantiopure standards to quantify enantiomeric excess .

Q. What functional groups in this compound are most reactive, and how do they impact derivatization?

  • Reactive Sites :

  • Carboxylic acid : Susceptible to esterification, amidation, or conjugation with biomolecules.
  • Piperidine nitrogen : Participates in alkylation, acylation, or coordination chemistry .
    • Experimental Design : Use mild coupling agents (e.g., EDC/HOBt) for carboxylate activation to avoid side reactions. For nitrogen modifications, protect the carboxylic acid group first .

Advanced Research Questions

Q. How do structural analogs of this compound differ in bioactivity, and what design principles optimize target binding?

  • Case Study : Analogs with fluorine substitutions (e.g., 4-fluoro derivatives) show enhanced metabolic stability due to reduced oxidative metabolism. Modifications at the 2-methyl group influence steric hindrance in enzyme binding pockets .
  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with systematic substitutions and test affinity via surface plasmon resonance (SPR) or radioligand binding assays.
  • Computational modeling : Docking studies using software like AutoDock Vina to predict binding modes .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

  • Common Issues : Discrepancies in IC50_{50} values or receptor selectivity may arise from:

  • Purity variations : Validate compound purity (>98% by HPLC) and exclude salt forms interfering with assays .
  • Assay conditions : Standardize buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%) .
    • Resolution : Perform orthogonal assays (e.g., functional cAMP assays vs. binding assays) and cross-validate with independent labs .

Q. How can researchers leverage this compound as a chiral building block in complex molecule synthesis?

  • Applications :

  • Peptidomimetics : Incorporate into peptide backbones to enforce rigid conformations .
  • Catalyst scaffolds : Use the piperidine ring as a chiral ligand in asymmetric catalysis .
    • Synthetic Tips : Protect the carboxylic acid during coupling reactions to prevent nucleophilic interference. Boc protection is preferred for compatibility with solid-phase synthesis .

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